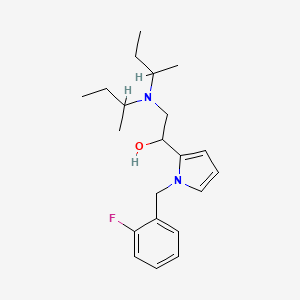

2F-Viminol

Description

Properties

IUPAC Name |

2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQMNNHPOYWWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336844 | |

| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63880-43-3 | |

| Record name | 2F-Viminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063880433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROVIMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W46P6ZPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2F-Viminol chemical structure and properties

An In-depth Technical Guide to 2F-Viminol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyrrole-derived synthetic opioid analgesic that has emerged as a novel psychoactive substance (NPS).[1] Developed in the 1960s by Zambon, it is a structural analog of the opioid analgesic viminol (B1683830).[1] Unlike its parent compound, this compound has never been approved for medical use but has been identified on the designer drug market.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound, intended for a scientific audience.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol, is distinguished from its parent compound, viminol, by the substitution of a fluorine atom for a chlorine atom on the benzyl (B1604629) group.[2] This substitution is known to increase the stability of the C-F bond and enhance lipophilicity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | Wikipedia, PubChem |

| Molecular Formula | C₂₁H₃₁FN₂O | Wikipedia, PubChem |

| Molar Mass | 346.49 g/mol | Wikipedia, PubChem |

| CAS Number | 63880-43-3 | Wikipedia, PubChem |

| SMILES | CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | PubChem |

| InChI Key | FXQMNNHPOYWWKI-UHFFFAOYSA-N | Wikipedia, PubChem |

Pharmacology

Mechanism of Action

While specific receptor binding studies on this compound are not widely published, its mechanism of action is inferred from its structural similarity to viminol. Viminol is a well-characterized opioid that exerts its effects through interaction with the endogenous opioid system, particularly as a μ-opioid receptor agonist.[2][4] The complexity of viminol's pharmacology arises from its existence as a racemic mixture of six stereoisomers, with some acting as potent agonists and others as antagonists.[4][5] The 1S-(R,R)-disecbutyl isomer of viminol is a full μ-opioid agonist, responsible for its analgesic effects, while the 1S-(S,S)-disecbutyl isomer is an antagonist.[2] It is presumed that this compound shares this mechanism, acting as an agonist at the μ-opioid receptor to produce analgesia.

Potency and Efficacy

Structure-Activity Relationship

The pharmacology of viminol and its analogs is highly dependent on their stereochemistry. For agonistic effects, such as analgesia, the (R,R) configuration of the di-sec-butylamino groups and an (S) configuration at the hydroxyl-bearing carbon are essential.[5][8] Conversely, isomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties.[8] This stereospecificity underscores the precise conformational requirements for ligand binding and activation of the μ-opioid receptor.

Metabolism

The metabolic fate of this compound has been investigated using in vitro models with human liver microsomes (HLMs).[9] These studies have identified seven metabolites, with the primary metabolic pathways being N-dealkylation and hydroxylation.[9] The proposed major metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[9] Identifying these metabolites is crucial for forensic analysis and for extending the window of detection in toxicological screenings.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the scientific literature. However, the synthesis of the stereoisomers of its parent compound, viminol, is described by Chiarino et al. (1978).[8] It is plausible that the synthesis of this compound would follow a similar chemical route, likely utilizing 1-(2-fluorobenzyl)pyrrole as a precursor, in contrast to the 1-(2-chlorobenzyl)pyrrole used for viminol. The synthesis would involve the stereoselective introduction of the di-sec-butylamino ethanol (B145695) side chain to the pyrrole (B145914) ring.

Experimental Protocols

In Vitro Metabolism of this compound

This protocol is based on the methodology described for the metabolism study of this compound using human liver microsomes.[3][9]

Objective: To identify the major and minor metabolites of this compound in vitro.

Materials:

-

This compound standard solution

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Nicotinamide Adenine Dinucleotide Phosphate)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)

Procedure:

-

Sample Preparation: Prepare three types of samples in microcentrifuge tubes:

-

Standard: 595 µL Phosphate Buffer + 5 µL this compound solution.

-

Control (without cofactor): 570 µL Phosphate Buffer + 5 µL this compound solution + 25 µL HLMs.

-

Reaction Mixture: 520 µL Phosphate Buffer + 5 µL this compound solution + 50 µL NADPH solution + 25 µL HLMs.

-

-

Incubation: Incubate all sample tubes at 37°C with gentle agitation for 2 hours to allow for metabolic reactions to occur.

-

Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile (ACN) to each tube.

-

Protein Precipitation: Centrifuge the tubes at 10,000 rpm to pellet the precipitated microsomes and other cellular material.

-

Sample Extraction: Carefully transfer the supernatant to new tubes. Partially dry the supernatant under a stream of nitrogen.

-

Analysis: Reconstitute the dried residue in a suitable mobile phase and transfer to autosampler vials for analysis by LC-QTOF-MS.

-

Data Elucidation: Use appropriate software (e.g., SCIEX MetabolitePilot) to identify and elucidate the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Opioid Receptor Binding Assay (Radioligand Displacement)

This is a generalized protocol to determine the binding affinity (Kᵢ) of this compound for opioid receptors.[7]

Objective: To quantify the affinity of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ).

-

This compound at various concentrations.

-

Naloxone (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

GTPγS Functional Assay

This is a generalized functional assay to measure G-protein activation following receptor agonism by this compound.[7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.

-

Incubate to allow for [³⁵S]GTPγS to bind to activated G-proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro metabolism study of this compound.

Caption: Presumed signaling pathway of this compound via the μ-opioid receptor.

Conclusion

This compound is a potent novel synthetic opioid with a pharmacological profile presumed to be similar to that of its parent compound, viminol. Its activity is likely mediated by agonism at the μ-opioid receptor and is highly dependent on its stereochemistry. While in vitro metabolism studies have provided insight into its biotransformation, a significant gap remains in the scientific literature regarding its quantitative receptor pharmacology, toxicology, and a detailed synthesis protocol. The experimental methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development to further investigate this compound. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential impact on public health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Viminol - Wikipedia [en.wikipedia.org]

- 3. cfsre.org [cfsre.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2F-Viminol: CAS Number, Nomenclature, and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Viminol is a synthetic opioid analgesic that has emerged as a designer drug. Structurally, it is a derivative of viminol (B1683830), a pyrrole-based opioid developed in the 1960s. This technical guide provides a comprehensive overview of this compound, including its Chemical Abstracts Service (CAS) number, detailed nomenclature, and a summary of available preclinical data. The document outlines experimental protocols for in vitro metabolism studies and standard opioid receptor binding and functional assays. Additionally, it visualizes the canonical mu-opioid receptor signaling pathway and a representative experimental workflow using the DOT language for clear, graphical representation. Due to the limited availability of specific quantitative data for this compound, this guide also draws upon the pharmacology of its parent compound, viminol, to provide a more complete understanding of its potential mechanism of action.

Chemical Identification and Nomenclature

This compound is systematically named and identified by various chemical descriptors. A summary of its key identifiers is presented in Table 1.

| Identifier | Value |

| CAS Number | 63880-43-3[1] |

| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol[1] |

| Synonyms | 2-FLUORO VIMINOL, 2-FLUOROVIMINOL, alpha-((Bis(1-methylpropyl)amino)methyl)-1-((2-fluorophenyl)methyl)-1H-pyrrole-2-methanol[1] |

| Molecular Formula | C₂₁H₃₁FN₂O[1] |

| Molar Mass | 346.490 g·mol⁻¹ |

Pharmacology and Mechanism of Action

This compound is an opioid analgesic that is structurally related to viminol.[2] The parent compound, viminol, is known to be a racemic mixture of six stereoisomers, with some acting as µ-opioid receptor full agonists and others as antagonists.[3] This results in a mixed agonist-antagonist profile for viminol.[3] It is reported that replacing the chlorine atom on the phenyl ring of viminol with a fluorine atom, as in this compound, results in a compound with approximately twice the potency.[3]

While comprehensive receptor binding and functional assay data for this compound are not widely published, its primary mechanism of action is presumed to be through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as the active stereoisomers of this compound, to the mu-opioid receptor (a G-protein coupled receptor) initiates a cascade of intracellular events. This signaling pathway ultimately leads to the analgesic and other physiological effects of the compound. A diagram of this pathway is provided below.

Quantitative Data

Publicly available quantitative data for this compound is limited. The following table summarizes the known physicochemical properties.

| Parameter | Value | Reference |

| Molecular Weight | 346.49 g/mol | [1] |

| XLogP3 | 4.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

Experimental Protocols

Detailed experimental protocols for the comprehensive characterization of this compound are crucial for reproducible research. The following sections provide methodologies for in vitro metabolism and opioid receptor assays.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is based on a study that identified the metabolites of this compound.[4]

Objective: To identify the in vitro metabolites of this compound using human liver microsomes.

Materials:

-

This compound standard

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

LC-QTOF-MS system (e.g., SCIEX TripleTOF 5600+)

-

Metabolite identification software (e.g., SCIEX MetabolitePilot)

Procedure:

-

Preparation of Reaction Mixtures:

-

Standard Samples: this compound in phosphate buffer.

-

Control Samples: this compound and HLMs in phosphate buffer (without NADPH).

-

Metabolism Reaction Mixtures: this compound, HLMs, and NADPH in phosphate buffer.

-

-

Incubation: Incubate all mixtures with gentle shaking to facilitate the metabolic reactions.[4]

-

Sample Cleanup: After incubation, terminate the reaction and process the samples to remove proteins and other interfering substances.

-

LC-QTOF-MS Analysis: Analyze the cleaned samples using a liquid chromatography-quadrupole time-of-flight mass spectrometer to separate and detect the parent drug and its metabolites.[4]

-

Data Analysis: Utilize metabolite identification software to elucidate the structures of the generated metabolites based on their mass-to-charge ratio and fragmentation patterns.[4]

Workflow Diagram:

Opioid Receptor Binding Assay (Radioligand Competition)

This is a generalized protocol for determining the binding affinity (Ki) of a compound for opioid receptors.

Objective: To determine the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ)

-

Unlabeled this compound

-

Non-specific binding control (e.g., naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of unlabeled this compound.[5]

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.[5]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)

This is a generalized protocol to measure G-protein activation following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound at opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.[5]

-

Initiate the reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.[5]

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC₅₀ and Emax.[5]

Conclusion

This compound is a potent synthetic opioid with a chemical structure and pharmacological profile that is closely related to its parent compound, viminol. While there is a significant gap in the publicly available, specific quantitative data for this compound, the established methodologies for opioid receptor characterization provide a clear path for future research. The information and protocols presented in this guide offer a foundational resource for scientists and researchers investigating the properties of this and other novel psychoactive substances. Further studies are warranted to fully elucidate the binding affinities, functional activities, and the in vivo effects of the individual stereoisomers of this compound to better understand its complete pharmacological profile and potential for harm.

References

- 1. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Viminol - Wikipedia [en.wikipedia.org]

- 4. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic and Pharmacological Profile of 2F-Viminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Viminol is a synthetic opioid of the pyrrole (B145914) class, structurally related to viminol. It has emerged as a novel psychoactive substance, necessitating a clear understanding of its chemical and pharmacological properties for forensic and research applications. This technical guide provides a summary of the available spectroscopic data for this compound, including mass spectrometry (MS) data from published literature. Due to the limited availability of public domain data, this guide also presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known chemical structure. Furthermore, a detailed experimental protocol for the reported mass spectrometry analysis is provided, alongside generalized protocols for NMR and IR spectroscopy applicable to this class of compounds. Finally, this guide includes visualizations of the proposed metabolic pathway of this compound and a generalized signaling pathway for a µ-opioid receptor agonist, its presumed mechanism of action.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)-2-(di-sec-butylamino)ethanol | N/A |

| Molecular Formula | C₂₁H₃₁FN₂O | N/A |

| Molecular Weight | 346.49 g/mol | N/A |

| Appearance | Off-white solid material | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.00 | m | 4H | Aromatic protons |

| 6.65 | t | 1H | Pyrrole C4-H |

| 6.10 | t | 1H | Pyrrole C3-H |

| 6.05 | t | 1H | Pyrrole C5-H |

| 5.40 | s | 2H | N-CH₂-Ar |

| 4.60 | dd | 1H | CH-OH |

| 3.50 | br s | 1H | OH |

| 2.80-2.60 | m | 4H | N-CH₂ & N-CH |

| 1.60-1.40 | m | 4H | CH₂ (sec-butyl) |

| 1.20-1.00 | m | 6H | CH₃ (sec-butyl) |

| 0.90-0.80 | t | 6H | CH₃ (sec-butyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 161.0 (d, J=245 Hz) | C-F |

| 131.5 | Pyrrole C2 |

| 129.0 (d, J=8 Hz) | Aromatic C |

| 128.5 (d, J=3 Hz) | Aromatic C |

| 124.5 (d, J=4 Hz) | Aromatic C |

| 124.0 (d, J=15 Hz) | Aromatic C |

| 115.5 (d, J=22 Hz) | Aromatic C |

| 110.0 | Pyrrole C5 |

| 108.0 | Pyrrole C3 |

| 107.5 | Pyrrole C4 |

| 65.0 | CH-OH |

| 58.0 | N-CH₂ |

| 55.0 | N-CH |

| 48.0 | N-CH₂-Ar |

| 27.0 | CH₂ (sec-butyl) |

| 15.0 | CH₃ (sec-butyl) |

| 11.0 | CH₃ (sec-butyl) |

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for this compound is not publicly available. The following table lists predicted characteristic infrared absorption frequencies based on its functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic, pyrrole) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1490 | Medium | C=C stretch (aromatic) |

| 1280-1210 | Strong | C-F stretch |

| 1150-1050 | Strong | C-O stretch (alcohol) |

| 1100-1000 | Medium | C-N stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry has been used to identify this compound and its metabolites. The following data is derived from the study by Velez et al. (2023).[1]

Table 1: High-Resolution Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 347.2493 |

| Molecular Formula | C₂₁H₃₂FN₂O⁺ |

Table 2: MS/MS Fragmentation of this compound ([M+H]⁺) [1]

| Product Ion (m/z) | Proposed Fragment |

| 273.1762 | [M+H - C₄H₈O]⁺ |

| 174.0704 | [C₁₀H₁₀N₂O]⁺ |

| 142.1581 | [C₉H₁₇N]⁺ |

| 109.0439 | [C₇H₅F]⁺ |

Experimental Protocols

Mass Spectrometry (LC-QTOF-MS)

The following protocol is based on the methodology described by Velez et al. (2023) for the analysis of this compound and its metabolites.[1]

-

Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS).

-

Sample Preparation: this compound standard dissolved in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic Separation:

-

A suitable C18 column is used for reversed-phase chromatography.

-

A gradient elution with mobile phases consisting of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) is typically employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Full Scan MS: Acquisition over a mass range of m/z 50-1000.

-

Tandem MS (MS/MS): Product ion scans are performed on the protonated molecule of this compound ([M+H]⁺ at m/z 347.2) to obtain fragmentation data for structural elucidation. Collision-induced dissociation (CID) is used with nitrogen as the collision gas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

2D NMR (optional): For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Infrared (IR) Spectroscopy (General Protocol)

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is the most common and straightforward method for solid samples.

-

KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Metabolic and Signaling Pathways

Proposed Metabolic Pathway of this compound

The in-vitro metabolism of this compound has been investigated using human liver microsomes. The primary metabolic transformations include N-dealkylation and hydroxylation.[1]

Generalized µ-Opioid Receptor Signaling Pathway

This compound is presumed to act as a µ-opioid receptor agonist, similar to its parent compound, viminol. The following diagram illustrates a generalized signaling cascade initiated by the activation of µ-opioid receptors.

Conclusion

This technical guide provides a consolidated overview of the available and predicted spectroscopic data for this compound. While empirical NMR and IR data are currently lacking in the public domain, the provided mass spectrometry data and predicted spectra offer valuable information for researchers and forensic professionals. The detailed experimental protocols serve as a practical guide for the analysis of this compound. The visualized metabolic and signaling pathways provide a framework for understanding the biological fate and mechanism of action of this compound. Further research is required to obtain and publish comprehensive experimental spectroscopic data to fully characterize this novel synthetic opioid.

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2F-Viminol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2F-Viminol is a novel synthetic opioid that has emerged in forensic investigations. As a derivative of the opioid analgesic viminol, understanding its mass spectrometry fragmentation pattern is crucial for its unambiguous identification in forensic toxicology and clinical settings. This technical guide provides an in-depth analysis of the fragmentation behavior of this compound, based on available scientific literature. The information presented herein is intended to support researchers and professionals in the development of analytical methods for the detection and characterization of this compound.

Molecular Structure and Properties

This compound, chemically known as α-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol, is a structural analog of viminol.[1] The key structural features influencing its fragmentation include the pyrrole (B145914) ring, the aliphatic amine side chain, and the fluorobenzyl group.

| Property | Value |

| Molecular Formula | C₂₁H₃₁FN₂O |

| Molecular Weight | 346.5 g/mol |

| Monoisotopic Mass | 346.24204178 Da |

| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol |

Experimental Methodology

The fragmentation data discussed in this guide were primarily obtained through in vitro metabolism studies of this compound using human liver microsomes (HLMs). The subsequent analysis of the metabolites and the parent compound was performed using a liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS).[2][3]

Sample Preparation (In Vitro Metabolism)

-

Reaction Mixtures: Experimental samples were prepared containing this compound standard, human liver microsomes (HLMs), and NADPH in a phosphate (B84403) buffer (pH 7.4).[2][3]

-

Controls: Standard samples (drug only), and control samples (drug and HLMs without NADPH) were also prepared.[2][3]

-

Incubation: The mixtures were incubated with gentle shaking to facilitate metabolic reactions.[2]

Analytical Instrumentation and Conditions

-

Instrumentation: A SCIEX TripleTOF 5600+ liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS) was utilized for the analysis.[2][3]

-

Data Analysis: The elucidation of metabolic structures was performed using SCIEX MetabolitePilot software.[2][3]

Mass Spectrometry Fragmentation Pattern

The positive ion electrospray ionization (ESI) mass spectrum of this compound is characterized by the protonated molecule [M+H]⁺ at an m/z of 347.2493.[4] Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions that are indicative of the this compound structure.

Major Fragmentation Pathways

The fragmentation of protonated this compound is dominated by cleavages at the C-C and C-N bonds of the amino alcohol moiety. The primary fragmentation pathways observed in the MS/MS spectrum include:

-

Cleavage of the di-sec-butylamine (B1584033) group: A significant fragmentation pathway involves the neutral loss of the di-sec-butylamine moiety.

-

Formation of the fluorobenzyl-pyrrole cation: Another prominent fragmentation involves the formation of the stable fluorobenzyl-pyrrole cation.

Quantitative Fragmentation Data

The following table summarizes the major product ions observed in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| 347.2493 | 329.2390 | [M+H - H₂O]⁺ |

| 347.2493 | 273.1762 | [M+H - C₄H₁₀N]⁺ (Loss of a sec-butylamine (B1681703) radical) |

Note: The relative intensities of the fragment ions can vary depending on the specific instrumental conditions, such as collision energy.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed fragmentation pathway of protonated this compound.

Metabolism

In addition to the parent drug, the in vitro metabolism studies of this compound revealed the formation of seven metabolites. The primary metabolic pathways were identified as N-dealkylation of the sec-butyl group and hydroxylation.[2][3] The proposed primary metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[2][3] These metabolic transformations should be considered when developing comprehensive analytical methods for this compound detection in biological matrices.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by distinct product ions resulting from the cleavage of the amino alcohol side chain. The identification of the protonated molecule and its key fragments provides a reliable basis for the development of sensitive and specific analytical methods for the detection of this novel synthetic opioid. Further studies to confirm the structures of the fragment ions and to investigate the fragmentation of its metabolites will enhance the analytical toolbox for forensic and clinical laboratories.

References

The Pharmacological Profile of 2F-Viminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Viminol is a synthetic opioid analgesic belonging to the pyrrole-derived class of compounds. Originally developed in the 1960s as an analog of viminol (B1683830), it has recently emerged as a designer drug.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, based on available scientific literature. Due to a paucity of direct research on this compound, this guide synthesizes data from studies on its parent compound, viminol, and general principles of opioid pharmacology to infer its mechanism of action, receptor interactions, and metabolic pathways. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction

This compound is a structural analog of viminol, a unique opioid analgesic with a mixed agonist-antagonist profile.[2][3] The substitution of a fluorine atom for the chlorine atom on the benzyl (B1604629) group of viminol results in this compound, a compound reported to be approximately twice as potent as its parent.[2] Like viminol, this compound is a chiral molecule and exists as a racemic mixture of stereoisomers, which are expected to possess varying pharmacological activities.[2][3] The parent compound, viminol, is known to have its analgesic effects primarily mediated by the 1S-(R,R)-disecbutyl isomer, a full agonist at the µ-opioid receptor, while the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[2][3] This complex stereochemistry contributes to the mixed pharmacological profile of viminol and likely that of this compound.

Mechanism of Action and Receptor Binding

The primary mechanism of action of this compound is presumed to be its interaction with the endogenous opioid system, particularly the µ-opioid receptor (MOR). As an analog of viminol, its active stereoisomers are expected to act as agonists at the MOR, mimicking the effects of endogenous opioids like endorphins. This interaction with G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately leads to analgesia.[4][5]

Opioid Receptor Binding Affinity

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound Isomers | Data not available | Data not available | Data not available |

| Viminol Isomers | Data not available | Data not- available | Data not available |

| Morphine | 1.2 | >1000 | 280 |

| DAMGO (µ-agonist) | 1.5 | 2300 | 8800 |

| DPDPE (δ-agonist) | 1800 | 1.1 | >10000 |

| U-69593 (κ-agonist) | 2100 | 8000 | 0.8 |

| Note: Ki values are indicative and can vary based on the specific experimental conditions. |

Functional Activity

Similarly, specific quantitative data on the functional activity (EC50 and Emax) of this compound are not available. The functional activity of an opioid agonist is its ability to activate the receptor and produce a biological response. This is often measured through assays such as GTPγS binding or cAMP accumulation.[6] Table 2 provides reference data for standard opioid agonists.

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) |

| This compound Isomers | - | - | Data not available | Data not available |

| Morphine | µ-Opioid | GTPγS | 65 | 100 |

| DAMGO | µ-Opioid | GTPγS | 10 | 100 |

| SNC80 | δ-Opioid | GTPγS | 5 | 100 |

| U-69593 | κ-Opioid | GTPγS | 15 | 100 |

| Note: EC50 and Emax values are highly dependent on the specific assay and cell system used.[6] |

Signaling Pathways

Upon binding of an agonist like this compound to the µ-opioid receptor, a conformational change in the receptor activates intracellular G-proteins (Gi/Go). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal excitability and nociceptive signal transmission.[5][7]

Caption: µ-Opioid receptor signaling cascade initiated by an agonist.

Pharmacokinetics and Metabolism

In Vitro Metabolism

A study utilizing human liver microsomes (HLMs) investigated the in vitro metabolism of this compound.[8] The primary metabolic pathways identified were N-dealkylation of the sec-butyl group and hydroxylation, resulting in the formation of seven distinct metabolites.[8] The proposed primary metabolites were identified as N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[8] This suggests that cytochrome P450 (CYP) enzymes are likely involved in the metabolism of this compound, similar to its parent compound, viminol.[3]

Caption: Proposed primary metabolic pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of opioid compounds like this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.[6]

Objective: To determine the affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.[6]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the data to determine EC50 and Emax values.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment predicts the in vivo metabolic profile of a compound.[8]

Objective: To identify the major metabolites of this compound.

Materials:

-

Human Liver Microsomes (HLMs).

-

This compound standard.

-

NADPH (cofactor).

-

Phosphate (B84403) buffer (pH 7.4).

-

LC-QTOF-MS system.

Procedure:

-

Prepare reaction mixtures containing HLMs, this compound, and NADPH in a phosphate buffer.

-

Prepare control samples without NADPH.

-

Incubate the mixtures to allow metabolism to occur.

-

Perform a cleanup step to remove proteins and other interfering substances.

-

Analyze the samples using a liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS).

-

Elucidate the structures of the metabolites using appropriate software.[8]

Conclusion

This compound is a potent synthetic opioid with a pharmacological profile that is largely inferred from its parent compound, viminol. It is presumed to act as a µ-opioid receptor agonist, with its analgesic effects arising from the activation of intracellular signaling pathways that lead to reduced neuronal excitability. While in vitro metabolism studies have shed light on its metabolic fate, a significant lack of quantitative data on its receptor binding and functional activity remains. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound, especially given its emergence as a designer drug. The experimental protocols detailed in this guide provide a framework for conducting such essential investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Viminol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2F-Viminol

Disclaimer: 2F-Viminol is a designer drug and a research chemical. Its pharmacology has not been extensively studied, and it is not approved for human consumption. This guide is intended for research, scientific, and drug development professionals only.

Introduction

This compound is a synthetic opioid analgesic that has emerged on the novel psychoactive substance (NPS) market. It is a structural analog of viminol (B1683830), a pyrrole-derived opioid developed in the 1960s.[1] Like its parent compound, this compound is a chiral molecule, and its pharmacological effects are expected to be stereospecific. Viminol is a complex racemic mixture of six stereoisomers, with some isomers exhibiting opioid agonist activity while others act as antagonists.[2][3] This unique mixed agonist-antagonist profile is believed to contribute to viminol's analgesic effects with a potentially reduced liability for dependence.[4][5] this compound, which features a fluorine atom in place of the chlorine on the benzyl (B1604629) ring of viminol, is reported to be approximately twice as potent as its parent compound.[6]

Due to its status as a designer drug, there is a significant lack of publicly available quantitative data on the receptor binding affinities and functional activities of this compound's individual stereoisomers. Therefore, this guide will extrapolate its likely mechanism of action based on the well-characterized pharmacology of viminol's isomers and the general principles of opioid receptor function. This document provides a comprehensive overview of the presumed mechanism of action of this compound, detailed experimental protocols for its characterization, and visualizations of its expected signaling pathways and experimental workflows.

Core Mechanism of Action: Extrapolation from Viminol

The pharmacological activity of viminol is highly dependent on the stereochemistry of its isomers.[7] The primary analgesic effects are attributed to the R2 isomer, which is a full agonist at the µ-opioid receptor.[8][9] Conversely, the S2 isomer acts as an opioid receptor antagonist.[4] The other stereoisomers are less well-characterized but are generally considered to be inactive or weakly active.[10]

Given that this compound is a direct analog of viminol, it is highly probable that it also functions as a µ-opioid receptor agonist. The fluorine substitution is likely responsible for its increased potency. The core mechanism of action for the active agonist isomers of this compound is expected to involve the following steps:

-

Receptor Binding: The agonist isomer of this compound binds to and activates the µ-opioid receptor, a G-protein coupled receptor (GPCR) located on the surface of neurons in the central and peripheral nervous systems.

-

G-Protein Activation: Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins of the Gi/o family. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

-

Downstream Signaling: The activated Gαi/o subunit and the Gβγ dimer dissociate and modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3]

-

Modulation of Ion Channels: The Gβγ dimer directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

-

Neuronal Inhibition: The combined effect of these signaling events is a decrease in neuronal excitability. The efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire an action potential, while the reduced influx of calcium ions decreases the release of neurotransmitters such as glutamate, substance P, and GABA. This overall neuronal inhibition in pain pathways results in analgesia.

Quantitative Data

As of late 2025, specific quantitative data such as receptor binding affinities (Ki) and functional potencies (EC50) for the individual stereoisomers of this compound are not available in the peer-reviewed scientific literature. The tables below summarize the known qualitative and limited quantitative information for the stereoisomers of the parent compound, viminol, to provide a comparative context.

Table 1: Qualitative Pharmacological Profile of Viminol Stereoisomers

| Stereoisomer | Primary Activity at Opioid Receptors | Presumed Role in Racemic Mixture | Reference(s) |

| R2 Isomer | Full Agonist | Analgesic Effects | [5][8][9] |

| S2 Isomer | Antagonist | Attenuation of Dependence Liability | [4][8] |

| Other Isomers | Varied/Less Characterized | Minimal Contribution | [10] |

Table 2: Comparative Analgesic Potency of Viminol R2 Isomer

| Analgesic | Test Species | Test Model | ED₅₀ (mg/kg) | Relative Potency (vs. Morphine=1) | Reference(s) |

| Viminol R2 | Rat | Not Specified | ~1.0 (estimated) | ~5 | [9] |

| Morphine | Rat | Tail-flick | ~5.0 | 1 | [9] |

| Pentazocine | Rat | Not Specified | Not Available | Not Available | [9] |

| Codeine | Rat | Hot Plate | ~20.0 | 0.25 | [9] |

| Pethidine | Rat | Tail-flick | ~10.0 | 0.5 | [9] |

| Fentanyl | Rat | Tail-flick | ~0.02 | 250 | [9] |

Note: The ED₅₀ for Viminol R2 is an estimation based on relative potency data. Data for other analgesics are approximate values from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of a novel opioid ligand like this compound would involve a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the various opioid receptor subtypes. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[2][11]

Objective: To determine the binding affinity (Ki) of this compound isomers for the human µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound isomer.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the this compound isomer (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the this compound isomer.

-

Determine the IC₅₀ (the concentration of the isomer that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.[1][12]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound isomers to activate G-proteins via the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test Compound: this compound isomer.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of diluted this compound isomer or vehicle.

-

50 µL of membrane suspension (10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.

-

Data Analysis:

-

Subtract non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound isomer concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[1]

-

cAMP Functional Assay

This assay measures the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][13]

Objective: To determine the ability of this compound isomers to inhibit adenylyl cyclase activity via the µ-opioid receptor.

Materials:

-

Cell Line: A cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: this compound isomer.

-

cAMP Detection Kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Cell Culture and Treatment:

-

Culture cells expressing the µ-opioid receptor in 96-well plates.

-

Pre-treat the cells with varying concentrations of the this compound isomer for a defined period (e.g., 15-30 minutes).

-

-

Stimulation of Adenylyl Cyclase: Stimulate the cells with forskolin (e.g., 10 µM) to induce a measurable level of cAMP production.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound isomer concentration.

-

Determine the IC₅₀ (potency) and the maximum inhibition (efficacy) from the resulting dose-response curve.

-

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: Presumed signaling pathway of this compound at the µ-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cfsre.org [cfsre.org]

- 7. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

Identification of 2F-Viminol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of 2F-Viminol, a novel synthetic opioid. The information presented is based on in vitro studies and is intended to inform researchers, scientists, and professionals involved in drug development and forensic analysis.

Introduction

This compound is a synthetic opioid that has emerged as a novel psychoactive substance (NPS).[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing analytical methods for its detection in biological samples. This guide summarizes the key findings from in vitro metabolism studies and outlines the experimental protocols used for the identification of its metabolites.

Metabolic Pathways of this compound

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the primary metabolic pathways of this compound.[1][2][3] The main biotransformation routes are N-dealkylation and hydroxylation, which can occur individually or in combination.[3][4][5] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4]

A study identified seven metabolites of this compound.[1][2] The proposed primary metabolites resulting from these pathways are:[1][2]

-

N-dealkylation (sec-butyl)

-

N-dealkylation (sec-butyl) + Hydroxylation

These findings suggest that forensic and clinical laboratories should consider screening for these metabolites in addition to the parent compound to extend the window of detection in toxicological samples.[1][2]

Summary of Identified Metabolites

While specific quantitative data from peer-reviewed literature is not available, the following table summarizes the key metabolites of this compound identified in in vitro studies. The classification of "Primary" is based on proposals from the cited research.

| Metabolite ID | Biotransformation Pathway | Proposed Status |

| M1 | N-dealkylation (sec-butyl) | Primary[1][2] |

| M2 | N-dealkylation (sec-butyl) + Hydroxylation | Primary[1][2] |

| M3-M7 | Hydroxylation and/or N-dealkylation | - |

Experimental Protocols

The identification of this compound metabolites was achieved through a well-defined in vitro experimental workflow. This section details the methodology adapted from published studies.[1][2][4]

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To simulate the hepatic metabolism of this compound and identify the resulting metabolites.

Materials:

-

This compound standard

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (quenching solution)

-

Internal standard for LC-MS analysis

Procedure:

-

Incubation Preparation: Incubation mixtures are prepared in microcentrifuge tubes containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: The mixtures are pre-incubated at 37°C to allow them to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the this compound standard to the incubation mixtures. Control samples are prepared without the NADPH regenerating system to account for any non-enzymatic degradation.

-

Incubation: The samples are incubated at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: The reaction is stopped at each time point by adding a cold quenching solution, such as acetonitrile containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is collected and analyzed using a validated LC-QTOF-MS method to identify and characterize the metabolites of this compound.

Analytical Instrumentation and Software

Instrumentation: A high-resolution mass spectrometry technique is essential for the accurate identification of metabolites. The primary method cited in the literature is Liquid Chromatography Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2][3]

Data Analysis Software: Specialized software is used to process the complex data generated by the mass spectrometer and to help elucidate the structures of the metabolites. The SCIEX MetabolitePilot software (version 2.0) has been successfully used for this purpose.[1][2]

Conclusion

The in vitro metabolism of this compound is characterized by N-dealkylation and hydroxylation, leading to the formation of at least seven metabolites. The identification of these metabolites is critical for the development of comprehensive analytical methods for forensic and clinical toxicology. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolism of this compound and other novel synthetic opioids. Future studies should aim to confirm these findings in authentic biological samples and to quantify the relative abundance of each metabolite.

References

Toxicological Profile of 2F-Viminol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. 2F-Viminol is a novel synthetic opioid, and comprehensive toxicological data is limited. This document summarizes available preclinical information and outlines standard toxicological evaluation protocols.

Executive Summary

This compound is a novel synthetic opioid that has been identified in forensic investigations.[1][2] As a derivative of the opioid analgesic viminol, it is structurally distinct from other opioid classes.[2][3] The introduction of a fluorine atom in place of chlorine is hypothesized to potentially increase its potency and toxicity due to factors like prolonged half-life and increased lipophilicity, though conclusive studies are needed to confirm this.[2] Currently, the primary available data on this compound focuses on its in vitro metabolic profile. Comprehensive in vivo toxicological studies, crucial for establishing a full safety profile, are not yet publicly available. This guide provides a detailed overview of the known metabolic pathways of this compound, outlines the experimental protocols used in its metabolic analysis, and describes the standard toxicological screening procedures that would be necessary for a complete safety assessment.

Known Metabolism of this compound

The primary biotransformation of this compound has been investigated using in vitro studies with human liver microsomes (HLMs).[1][2] These studies are crucial for predicting the in vivo metabolic fate of the compound.

Identified Metabolic Pathways

In vitro experiments have identified seven potential metabolites of this compound.[1][4] The principal metabolic transformations observed are:

-

N-dealkylation: The removal of an alkyl group from the nitrogen atom.

-

Hydroxylation: The addition of a hydroxyl group to the molecule.[1][4]

The proposed primary metabolites of this compound are formed through a combination of these pathways, specifically N-dealkylation of the sec-butyl group, both with and without subsequent hydroxylation.[1]

Quantitative Metabolic Data

The relative abundance of metabolites detected in in vitro studies provides insight into the major metabolic routes.

| Metabolite ID | Relative Percentage (%) |

| M3 | 13.03 |

| This compound | 6.85 |

| M2 | 4.16 |

| M5 | 1.23 |

| M1 | 0.73 |

| M7 | 0.54 |

| M4 | 0.49 |

| M6 | 0.25 |

| Data sourced from an in vitro study using human liver microsomes.[4] |

Experimental Protocols

In Vitro Metabolism Study

This protocol details the methodology used to identify the metabolites of this compound.

Objective: To determine the metabolic profile of this compound using human liver microsomes.

Materials:

-

This compound standard

-

Pooled human liver microsomes (HLMs) from mixed-gender donors (50-donor pool)[4]

-

Phosphate (B84403) buffer (pH 7.4)[1][4]

-

Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)[1][4]

-

Acetonitrile (B52724) (ACN)

-

Control drug (e.g., Diazepam)[4]

-

Incubator with agitation

-

Centrifuge

-

Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) (e.g., SCIEX TripleTOF 5600+)[1]

-

Metabolite identification software (e.g., SCIEX MetabolitePilot)[1]

Procedure:

-

Preparation of Reaction Mixtures:

-

Metabolism Reaction Mixture: Combine this compound standard, HLMs, and NADPH in a phosphate buffer (pH 7.4).[1]

-

Control Sample (No Cofactor): Combine this compound standard and HLMs in phosphate buffer without NADPH.[1]

-

Standard Sample (Drug Only): Prepare a solution of the this compound standard in the buffer.[1]

-

-

Incubation: Incubate all samples at 37°C with agitation for 2 hours to allow for metabolic reactions to occur.[4]

-

Reaction Termination: Stop the reaction by adding 500 µL of acetonitrile (ACN).[4]

-

Sample Cleanup: Centrifuge the samples at 10,000 rpm to pellet the microsomes and other cellular debris.[4]

-

Sample Preparation for Analysis: Partially dry down the supernatant and transfer it to autosampler vials for analysis.[4]

-

Analysis: Analyze the samples using an LC-QTOF-MS system to separate and identify the parent drug and its metabolites.[1]

-

Data Elucidation: Utilize metabolite identification software to process the mass spectrometry data and propose the structures of the metabolites.[1]

Standard Toxicological Screening Protocols (Data for this compound Not Available)

A comprehensive toxicological evaluation of a new chemical entity like this compound would involve a battery of in vitro and in vivo studies following international guidelines (e.g., ICH, OECD).[3] The following are standard protocols that would be employed.

Acute Toxicity Testing

Objective: To determine the adverse effects that occur within a short time after a single dose of the substance and to determine the median lethal dose (LD50).[5]

Typical Protocol (e.g., in Rats):

-

Animal Model: Use a standard rodent model, such as Sprague-Dawley or Wistar rats, including both males and females.[3][6]

-

Dose Administration: Administer the test substance in a single dose via a relevant route (e.g., oral gavage, intravenous injection).[3][6]

-

Dose Groups: Include a control group receiving the vehicle only and several dose groups with increasing concentrations of the test substance.[3]

-

Observation Period: Monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, such as changes in behavior, motor activity, and physical appearance.[7]

-

Data Collection: Record mortality, body weight changes, and any observed clinical signs.

-

Pathology: At the end of the observation period, conduct a gross necropsy and, if necessary, histopathological examination of major organs.[7]

Repeated-Dose Toxicity (Sub-chronic)

Objective: To identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL) after repeated exposure.[3]

Typical Protocol (e.g., 90-Day Study in Rats):

-

Animal Model: Use young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.[3]

-

Dose Administration: Administer the test substance daily at multiple dose levels (low, mid, high) and a control (vehicle only) for 90 consecutive days.[3]

-

Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.[3]

-

Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the study, perform a complete necropsy, weigh major organs, and conduct a comprehensive histopathological examination of tissues.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound.

General Workflow for an In Vivo Acute Toxicity Study

Caption: General workflow for an in vivo acute toxicity study.

Conclusion

The current understanding of the toxicological profile of this compound is in its early stages, with available data primarily focused on its in vitro metabolism. The identification of N-dealkylation and hydroxylation as the main metabolic pathways provides a foundation for further investigation. However, a comprehensive assessment of its safety and toxicity requires extensive in vivo studies to determine its acute and chronic effects, as well as its potential for organ-specific toxicity. The protocols and data presented in this guide serve as a summary of the current knowledge and a framework for the necessary future research to fully characterize the toxicological properties of this compound. Forensic and clinical laboratories should consider screening for this compound and its identified metabolites to better ascertain its presence and impact in toxicological samples.[1]

References

- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aafs.org [aafs.org]

- 3. benchchem.com [benchchem.com]

- 4. cfsre.org [cfsre.org]

- 5. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]

- 6. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acute Toxicity of 2F-Viminol in Animal Models

Disclaimer: This document synthesizes available information and outlines standard toxicological methodologies. As of late 2025, specific preclinical acute toxicity studies for 2F-Viminol, including median lethal dose (LD50) values, are not extensively available in the public domain or peer-reviewed literature.[1][2] Information regarding its parent compound, Viminol, is also limited in terms of quantitative toxicity data.[3] One technical report suggests that this compound may have half the acute toxicity of its parent compound, Viminol, though primary data supporting this claim is not publicly available.[4]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential acute toxicity of this compound based on the pharmacology of related opioid compounds and established toxicological testing protocols.

Introduction to this compound

This compound is a novel synthetic opioid (NSO) and a derivative of Viminol.[1] Viminol itself is a centrally acting analgesic with a unique structure based on α-pyrryl-2-aminoethanol.[4] It is a complex racemic mixture of six stereoisomers, with some acting as potent µ-opioid receptor full agonists and others as antagonists.[4][5][6] This mixed agonist-antagonist profile is thought to contribute to its analgesic effects while potentially offering a more favorable safety profile concerning respiratory depression.[4] this compound, the 2-fluoro substituted analog, is presumed to exert its effects primarily through a similar interaction with the µ-opioid receptor.[3][5] Given its classification as a potent opioid agonist, its acute toxicity profile is expected to align with other compounds in this class, with the primary risk being dose-dependent respiratory depression.

Presumed Mechanism of Action and Toxicological Implications

As an opioid agonist, this compound likely binds to and activates µ-opioid receptors in the central nervous system. This activation initiates a signaling cascade that produces analgesia but also dose-dependent adverse effects.

Signaling Pathway of a µ-Opioid Receptor Agonist

The binding of an agonist like this compound to the µ-opioid receptor (a G-protein coupled receptor) triggers a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channels. This ultimately results in a reduction in neuronal excitability and neurotransmitter release.

References

- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2F-Viminol: A Novel Psychoactive Opioid